N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide
Description
N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is a compound that features an indole moiety linked to a diphenylphosphinic amide group. The indole structure is a common motif in many biologically active compounds, making this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Properties
CAS No. |
62316-74-9 |
|---|---|
Molecular Formula |
C22H21N2OP |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C22H21N2OP/c25-26(19-9-3-1-4-10-19,20-11-5-2-6-12-20)24-16-15-18-17-23-22-14-8-7-13-21(18)22/h1-14,17,23H,15-16H2,(H,24,25) |
InChI Key |
PIOCTUPXLODTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide typically involves the coupling of an indole derivative with a diphenylphosphinic amide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used in similar research applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a methoxynaphthalene group, studied for its biological activities.
Uniqueness
N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is unique due to the presence of the diphenylphosphinic amide group, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
